2-({[4-(Benzyloxy)phenyl]methyl}(2,2-diphenylethyl)amino)-2-phenylacetic acid
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Description
“2-({[4-(Benzyloxy)phenyl]methyl}(2,2-diphenylethyl)amino)-2-phenylacetic acid” is a complex organic compound . It is a derivative of Hydroxyphenylacetic Acid and has aldose reductase inhibitory activities . It can also be used for the synthesis of Asperphenamate derivatives, which have antitumor activity .
Synthesis Analysis
The synthesis of such complex organic compounds often involves multiple steps and various reagents. One common method for synthesizing similar compounds involves the use of organocatalyzed aza-Henry reaction for the preparation of α-bromo nitroalkanes, and their use in Umpolung Amide Synthesis (UmAS) using an amine, inorganic base, and oxidant .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple aromatic rings and functional groups. The molecular formula is C30H29NO3 . The structure may be viewed using Java or Javascript .Chemical Reactions Analysis
The chemical reactions involving this compound could be quite complex due to the presence of multiple functional groups. For instance, the benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The molecular weight of this compound is 451.56 . More detailed information about its physical and chemical properties such as melting point, boiling point, and density would require further experimental analysis.Mechanism of Action
Target of Action
It is suggested that the compound forms multiple hydrogen bonds with amino acids , indicating that it may interact with proteins or enzymes in the body.
Mode of Action
The compound’s interaction with its targets involves the formation of hydrogen bonds with amino acids This suggests that the compound may bind to its target proteins or enzymes, potentially altering their function
Biochemical Pathways
The compound’s benzylic structure suggests that it may be involved in reactions at the benzylic position , potentially affecting pathways related to aromatic compounds.
Result of Action
It is suggested that the compound exhibits significant cytotoxic effects , indicating that it may induce cell death or inhibit cell growth.
Biochemical Analysis
Biochemical Properties
Based on its structure, it can be inferred that it may interact with enzymes, proteins, and other biomolecules . The nature of these interactions could be influenced by the benzyloxy and phenyl groups present in the compound .
Molecular Mechanism
It’s possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It’s possible that it interacts with enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Properties
IUPAC Name |
2-[2,2-diphenylethyl-[(4-phenylmethoxyphenyl)methyl]amino]-2-phenylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H33NO3/c38-36(39)35(32-19-11-4-12-20-32)37(26-34(30-15-7-2-8-16-30)31-17-9-3-10-18-31)25-28-21-23-33(24-22-28)40-27-29-13-5-1-6-14-29/h1-24,34-35H,25-27H2,(H,38,39) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVZHLWVPJLNZPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CN(CC(C3=CC=CC=C3)C4=CC=CC=C4)C(C5=CC=CC=C5)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H33NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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